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Lifirafenib Clinical Pharmacokinetic Study Design

Table 1: Key Design Parameters from Phase I Clinical Trials

Parameter

Description

Study Type

Primary Objectives
(Escalation)

Primary Objectives
(Expansion)

Subject Population

Dosing Regimen
(Escalation)

Dosing Regimen
(Expansion)

First-in-human, Phase |, open-label, dose-escalation/dose-expansion [1] [2]

Assess safety, tolerability, determine Maximum Tolerated Dose (MTD) and
Recommended Phase 2 Dose (RP2D) [1].

Investigator-assessed Objective Response Rate (ORR) in patients with
preselected mutations [1].

Adult patients with histologically/cytologically confirmed advanced/metastatic
solid tumors harboring BRAF, KRAS, or NRAS mutations [1] [2].

Successive cohorts evaluated doses from 5 mg to 60 mg once daily in 21-day
cycles. An alternative 50 mg once daily on a "week on/off"* schedule was also
tested [1].

30 mg once daily (the established RP2D) in 21-day cycles [1].
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Parameter Description

Maximum Tolerated 40 mg once daily [1] [2].

Dose (MTD)

Bioanalytical Validated HPLC-MSIMS for quantification of lifirafenib in human plasma and
Method urine [3].

Key The established HPLC-MS/MS method was successfully applied to a clinical
Pharmacokinetic PK study in Chinese subjects. Specific PK parameters (AUC, Cmax, Tmakx,
Findings etc.) from this application require reference to the primary publication [3].

Table 2: Safety and Efficacy Profile (Phase I Study)

Category Findings

Most Common Hypertension (17.6%), Fatigue (9.9%) [1].

Grade =3 Adverse

Events

Dose-Limiting Reversible thrombocytopenia and non-hematologic toxicity [1].

Toxicities (DLTSs)

Confirmed Observed in BRAF V600E/K melanoma (n=5), BRAF V600E thyroid cancer/PTC
Objective (n=2), BRAF V600E low-grade serous ovarian cancer (LGSOC) (n=1), KRAS-
Responses mutated endometrial cancer (n=1), and KRAS codon 12-mutated NSCLC (n=1)

[1] [2].

Detailed Bioanalytical Protocol for Lifirafenib
Quantification

This protocol is adapted from the validated HPLC-MS/MS method for determining lifirafenib

concentrations in human plasma and urine [3].

1. Sample Preparation (Plasma)
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¢ Precipitation: Mix 50 pL of plasma with 10 pL of internal standard (IS, BGB-1006) working solution
and 150 pL of acetonitrile.

¢ Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes
at 4°C.

¢ Injection: Transfer the clear supernatant to an autosampler vial for analysis.

2. Instrumentation and Chromatographic Conditions

e HPLC System: Agilent 1290 series.

e Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 pm).

¢ Mobile Phase A: 0.1% formic acid in water.

e Mobile Phase B: 0.1% formic acid in acetonitrile.

e Gradient Program: | Time (min) | Flow Rate (mL/min) | %A | %B | |---]---|---]---| | 0.0 | 0.4 | 70 | 30 | |
1.0|/04|70]30||15]|0.4]|5|95]]3.0]/04|5]95||3.1]0.4]|70|30]||4.5]0.4|70]30|

e Column Temperature: 40°C.

¢ Injection Volume: 2 pL.

3. Mass Spectrometric Detection

e MS System: API 4000 triple quadrupole mass spectrometer with electrospray ionization (ESI) in
positive ion mode.
¢ lon Source Parameters: Temperature: 500°C; lonspray Voltage: 5500 V.
e Detection Mode: Multiple Reaction Monitoring (MRM).
¢ MRM Transitions:
o Lifirafenib: m/z 523.2 - 389.2
o Internal Standard (BGB-1006): m/z 497.2 - 112.1

4. Method Validation Highlights

¢ Linearity: The method was linear over the concentration range of 2-2000 ng/mL for plasma.

¢ Precision and Accuracy: Intra-day and inter-day precision (RSD) were <9.8%, and accuracy ranged
from 96.8% to 105.0%.

e Specificity: No significant interference from endogenous plasma components was observed.

e Recovery and Matrix Effect: Mean recovery was >85%, and the matrix effect was negligible.

Research Context and Combination Therapy

Ongoing Clinical Development
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e APhase 1b study (NCT03905148) is investigating lifirafenib in combination with the MEK inhibitor
mirdametinib (PD-0325901) in patients with advanced solid tumors harboring MAPK pathway
aberrations [4] [5] [6].

e As of April 2023, this combination has shown a favorable safety profile and promising antitumor
activity in patients with various KRAS, NRAS, and BRAF mutations, particularly in low-grade serous
ovarian cancer (LGSOC) [4].

Mechanism of Action The following diagram illustrates the targeted pathway of lifirafenib and its

combination with mirdametinib.
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This integrated approach provides a comprehensive reference for the design, analysis, and interpretation of

clinical pharmacokinetic studies for lifirafenib. The successful application of the HPLC-MS/MS method
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confirms its suitability for supporting clinical trials of lifirafenib.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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